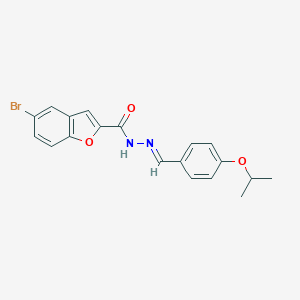

![molecular formula C20H15Cl2NO6S B300880 (2-Chloro-4-{[3-(2-chlorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-6-methoxyphenoxy)acetic acid](/img/structure/B300880.png)

(2-Chloro-4-{[3-(2-chlorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-6-methoxyphenoxy)acetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(2-Chloro-4-{[3-(2-chlorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-6-methoxyphenoxy)acetic acid, also known as COTI-2, is a small molecule compound that has been developed as a potential anticancer agent. It is a member of the thiazolidinedione family of compounds, which are known for their antidiabetic properties. COTI-2 has shown promise in preclinical studies as a potent inhibitor of mutant p53 proteins, which are commonly found in many types of cancer.

Wirkmechanismus

(2-Chloro-4-{[3-(2-chlorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-6-methoxyphenoxy)acetic acid works by binding to and stabilizing mutant p53 proteins, preventing their degradation and promoting their reactivation. This leads to the restoration of normal p53 function, which in turn leads to cell cycle arrest and apoptosis in cancer cells. (2-Chloro-4-{[3-(2-chlorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-6-methoxyphenoxy)acetic acid has also been shown to inhibit the growth and survival of cancer stem cells, which are thought to be responsible for tumor recurrence and metastasis.

Biochemical and physiological effects:

(2-Chloro-4-{[3-(2-chlorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-6-methoxyphenoxy)acetic acid has been shown to have a range of biochemical and physiological effects in preclinical studies. These include the induction of cell cycle arrest and apoptosis in cancer cells, the inhibition of tumor growth and metastasis, and the reduction of cancer stem cell populations. (2-Chloro-4-{[3-(2-chlorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-6-methoxyphenoxy)acetic acid has also been shown to have minimal toxicity in normal cells and tissues, suggesting that it may have a favorable safety profile in humans.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of (2-Chloro-4-{[3-(2-chlorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-6-methoxyphenoxy)acetic acid as a research tool is its specificity for mutant p53 proteins. This allows researchers to selectively target cancer cells that harbor mutant p53 proteins, while sparing normal cells that express wild-type p53. However, one limitation of (2-Chloro-4-{[3-(2-chlorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-6-methoxyphenoxy)acetic acid is its relatively low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.

Zukünftige Richtungen

There are several potential future directions for the development and application of (2-Chloro-4-{[3-(2-chlorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-6-methoxyphenoxy)acetic acid. These include:

1. Clinical trials in humans to evaluate the safety and efficacy of (2-Chloro-4-{[3-(2-chlorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-6-methoxyphenoxy)acetic acid as a cancer therapy.

2. Further preclinical studies to investigate the mechanisms of action of (2-Chloro-4-{[3-(2-chlorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-6-methoxyphenoxy)acetic acid and its effects on tumor microenvironments.

3. Development of novel formulations and delivery strategies to improve the solubility and bioavailability of (2-Chloro-4-{[3-(2-chlorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-6-methoxyphenoxy)acetic acid.

4. Combination studies with other anticancer agents to evaluate the potential synergistic effects of (2-Chloro-4-{[3-(2-chlorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-6-methoxyphenoxy)acetic acid.

5. Studies to investigate the potential use of (2-Chloro-4-{[3-(2-chlorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-6-methoxyphenoxy)acetic acid as a diagnostic tool for the detection of mutant p53 proteins in cancer patients.

In conclusion, (2-Chloro-4-{[3-(2-chlorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-6-methoxyphenoxy)acetic acid is a promising small molecule compound that has shown potential as a potent inhibitor of mutant p53 proteins in preclinical studies. Further research is needed to fully understand its mechanisms of action, safety profile, and potential therapeutic applications.

Synthesemethoden

(2-Chloro-4-{[3-(2-chlorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-6-methoxyphenoxy)acetic acid can be synthesized through a multistep process involving the reaction of various starting materials. The synthesis typically involves the use of organic solvents and reagents, and requires specialized equipment and expertise. The exact details of the synthesis method are proprietary information and are not publicly available.

Wissenschaftliche Forschungsanwendungen

(2-Chloro-4-{[3-(2-chlorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-6-methoxyphenoxy)acetic acid has been extensively studied in preclinical models of cancer, including both in vitro and in vivo studies. These studies have demonstrated that (2-Chloro-4-{[3-(2-chlorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-6-methoxyphenoxy)acetic acid is a potent inhibitor of mutant p53 proteins, which are commonly found in many types of cancer. Mutant p53 proteins are known to promote tumor growth and survival, and are associated with poor prognosis and resistance to chemotherapy.

Eigenschaften

Produktname |

(2-Chloro-4-{[3-(2-chlorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-6-methoxyphenoxy)acetic acid |

|---|---|

Molekularformel |

C20H15Cl2NO6S |

Molekulargewicht |

468.3 g/mol |

IUPAC-Name |

2-[2-chloro-4-[(Z)-[3-[(2-chlorophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]-6-methoxyphenoxy]acetic acid |

InChI |

InChI=1S/C20H15Cl2NO6S/c1-28-15-7-11(6-14(22)18(15)29-10-17(24)25)8-16-19(26)23(20(27)30-16)9-12-4-2-3-5-13(12)21/h2-8H,9-10H2,1H3,(H,24,25)/b16-8- |

InChI-Schlüssel |

DTYDFOTZMMCTNQ-PXNMLYILSA-N |

Isomerische SMILES |

COC1=C(C(=CC(=C1)/C=C\2/C(=O)N(C(=O)S2)CC3=CC=CC=C3Cl)Cl)OCC(=O)O |

SMILES |

COC1=C(C(=CC(=C1)C=C2C(=O)N(C(=O)S2)CC3=CC=CC=C3Cl)Cl)OCC(=O)O |

Kanonische SMILES |

COC1=C(C(=CC(=C1)C=C2C(=O)N(C(=O)S2)CC3=CC=CC=C3Cl)Cl)OCC(=O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-{3-ethoxy-4-[(3-fluorobenzyl)oxy]-5-iodophenyl}-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B300797.png)

![ethyl 4-[4-[3-ethoxy-4-(2-propynyloxy)benzylidene]-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]benzoate](/img/structure/B300799.png)

![N-(4-{[(2,4-dibromo-6-methylphenoxy)acetyl]amino}-2-methoxyphenyl)-1-benzofuran-2-carboxamide](/img/structure/B300801.png)

![ethyl 4-{2,5-dimethyl-3-[(E)-{2-[(naphthalen-1-yloxy)acetyl]hydrazinylidene}methyl]-1H-pyrrol-1-yl}benzoate](/img/structure/B300803.png)

![N'-{(E)-[3-(trifluoromethyl)phenyl]methylidene}-1-benzofuran-2-carbohydrazide](/img/structure/B300805.png)

![propyl 3-(5-{[1-[4-(aminosulfonyl)phenyl]-5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-furyl)benzoate](/img/structure/B300812.png)

![4-[(4Z)-4-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide](/img/structure/B300815.png)

![methyl 3-(5-{[1-[4-(aminosulfonyl)phenyl]-5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-furyl)benzoate](/img/structure/B300816.png)

![ethyl 4-[4-[(Z)-(3-chloro-5-ethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-3-oxo-5-(trifluoromethyl)-1H-pyrazol-2-yl]benzoate](/img/structure/B300818.png)

![ethyl 4-[4-[(E)-(3-bromo-5-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-3-oxo-5-(trifluoromethyl)-1H-pyrazol-2-yl]benzoate](/img/structure/B300820.png)

![ethyl 4-[4-(2-bromo-4,5-dimethoxybenzylidene)-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]benzoate](/img/structure/B300821.png)